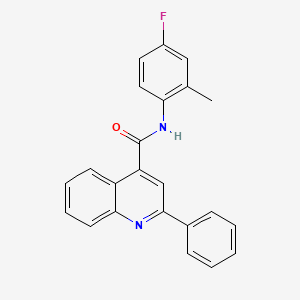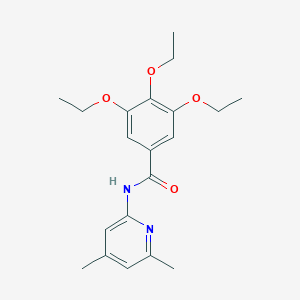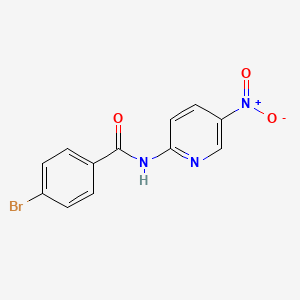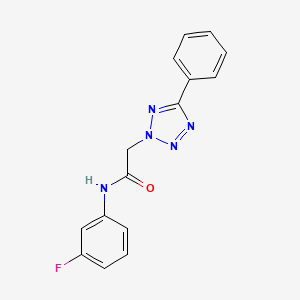
N-(4-fluoro-2-methylphenyl)-2-phenylquinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-fluoro-2-methylphenyl)-2-phenylquinoline-4-carboxamide, also known by its CAS number 326-65-8, is a chemical compound with the molecular formula C17H13FNO. It falls within the class of organic compounds known as quinolines and derivatives. This compound features a quinoline core substituted with a fluorine atom, a methyl group, and a phenyl group. Its structure is as follows:
Structure: C17H13FNO
Preparation Methods
Synthetic Routes: The synthetic preparation of N-(4-fluoro-2-methylphenyl)-2-phenylquinoline-4-carboxamide involves several steps. One common approach is through the reaction of 2-phenylquinoline-4-carboxylic acid with 4-fluoro-2-methylaniline. The carboxylic acid group reacts with the amine group, resulting in the formation of the desired compound.
Reaction Conditions: The reaction typically occurs under reflux conditions in a suitable solvent (such as ethanol or acetic acid) with the addition of a dehydrating agent (such as thionyl chloride). The reaction mixture is then purified by recrystallization or column chromatography.
Industrial Production Methods: While industrial-scale production methods may vary, the synthetic route described above can be adapted for large-scale production. Optimization of reaction conditions, scalability, and cost-effectiveness are essential considerations.
Chemical Reactions Analysis
N-(4-fluoro-2-methylphenyl)-2-phenylquinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: It may be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups.
Substitution: Substituents on the phenyl ring can be replaced.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation.
Scientific Research Applications
This compound finds applications in various scientific fields:
Chemistry: Used as a building block in the synthesis of other compounds.
Biology: Investigated for potential biological activities (e.g., antimicrobial, antitumor).
Medicine: Studied for its pharmacological properties.
Industry: May serve as a precursor in the production of specialty chemicals.
Mechanism of Action
The precise mechanism by which N-(4-fluoro-2-methylphenyl)-2-phenylquinoline-4-carboxamide exerts its effects depends on its specific interactions with biological targets. Further research is needed to elucidate these mechanisms fully.
Comparison with Similar Compounds
While N-(4-fluoro-2-methylphenyl)-2-phenylquinoline-4-carboxamide is unique in its structure, similar compounds include:
N-(4-fluoro-2-methylphenyl)-3-oxo-3-phenylpropanamide: (CAS: 929046-33-3)
2-Fluoro-N-(4-methylphenyl)acetamide: (CAS: 9448)
Properties
Molecular Formula |
C23H17FN2O |
|---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
N-(4-fluoro-2-methylphenyl)-2-phenylquinoline-4-carboxamide |
InChI |
InChI=1S/C23H17FN2O/c1-15-13-17(24)11-12-20(15)26-23(27)19-14-22(16-7-3-2-4-8-16)25-21-10-6-5-9-18(19)21/h2-14H,1H3,(H,26,27) |
InChI Key |
OSEQOPJNYYPLMC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)F)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-chloro-4-fluoro-N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B10971914.png)
![3-{[3-(Benzylcarbamoyl)-4-ethyl-5-methylthiophen-2-yl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B10971922.png)
![1-[4-(Furan-2-ylmethyl)piperazin-1-yl]-2-(thiophen-2-yl)ethanone](/img/structure/B10971925.png)
![N-cyclohexyl-2-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}benzamide](/img/structure/B10971930.png)
![3-{[4-(4-Fluorophenyl)-5-methyl-1,3-thiazol-2-yl]carbamoyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B10971933.png)

![2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B10971947.png)

![3-{[4-(3-Chlorobenzyl)piperazin-1-yl]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B10971965.png)
![3-({4-[(2,5-Dimethylphenyl)sulfonyl]piperazin-1-yl}carbonyl)bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B10971973.png)
![N-[2-(difluoromethoxy)-4-methylphenyl]methanesulfonamide](/img/structure/B10971980.png)
![methyl {[5-(4,5-dimethylthiophen-3-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate](/img/structure/B10971985.png)


